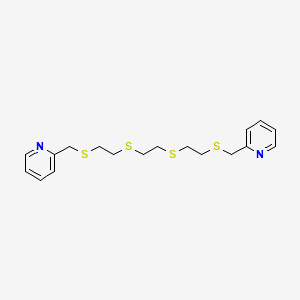
2,2'-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is an organic compound that features a unique structure with two pyridine rings connected by a tetrathiadodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine typically involves the reaction of pyridine derivatives with a tetrathiadodecane precursor. One common method is the nucleophilic substitution reaction where pyridine is reacted with a tetrathiadodecane halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the tetrathiadodecane chain can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine rings.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand to form complexes with transition metals, which are studied for their catalytic properties.
Materials Science: The compound is explored for its potential in creating conductive polymers and other advanced materials.
Biological Studies: Its interactions with biological molecules are investigated for potential therapeutic applications.
Industrial Applications: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. The sulfur atoms in the tetrathiadodecane chain can interact with metal ions, while the pyridine rings provide additional coordination sites. This dual functionality allows for the formation of stable and versatile metal complexes.
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,5,8,11-Tetraoxadodecane-1,12-diyl)dipyridine: Similar structure but with oxygen atoms instead of sulfur.
2,2’-(2,5,8,11-Tetraazadodecane-1,12-diyl)dipyridine: Contains nitrogen atoms in place of sulfur.
Uniqueness
2,2’-(2,5,8,11-Tetrathiadodecane-1,12-diyl)dipyridine is unique due to the presence of sulfur atoms, which impart distinct chemical properties such as higher reactivity towards oxidation and the ability to form strong metal-sulfur bonds. This makes it particularly useful in applications requiring robust and versatile ligands.
Properties
CAS No. |
151777-56-9 |
|---|---|
Molecular Formula |
C18H24N2S4 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
2-[2-[2-[2-(pyridin-2-ylmethylsulfanyl)ethylsulfanyl]ethylsulfanyl]ethylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C18H24N2S4/c1-3-7-19-17(5-1)15-23-13-11-21-9-10-22-12-14-24-16-18-6-2-4-8-20-18/h1-8H,9-16H2 |
InChI Key |
KSPDXZDQASIVFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCSCCSCCSCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


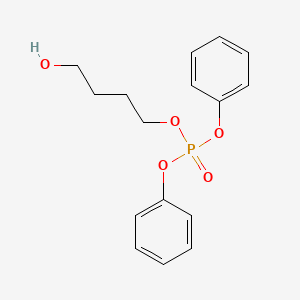
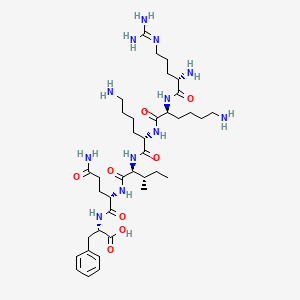
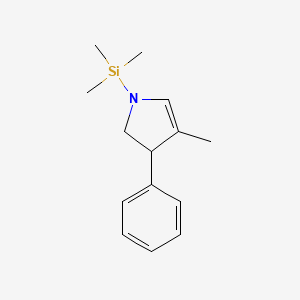
![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)
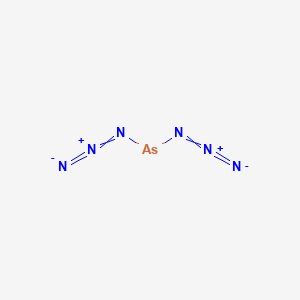
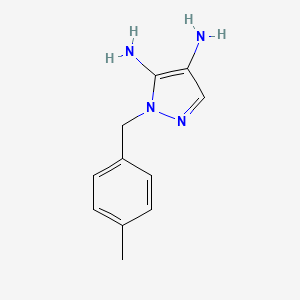
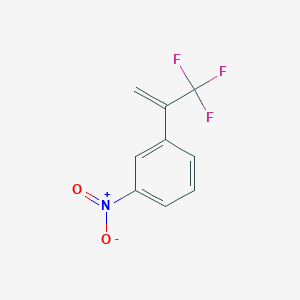
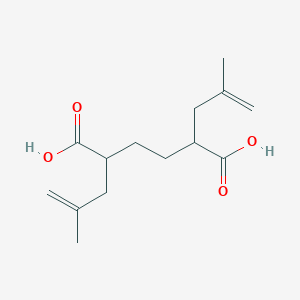
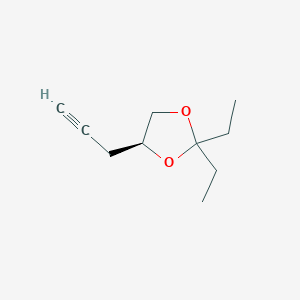
![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
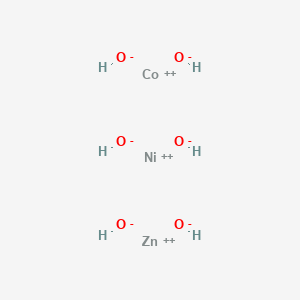
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
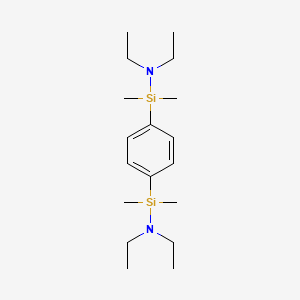
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)
